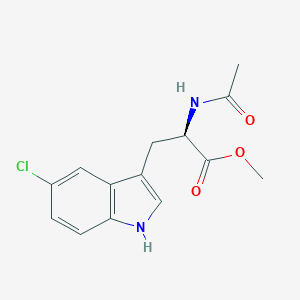
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C14H15ClN2O3 and its molecular weight is 294.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate, a compound belonging to the indole derivatives class, has garnered attention due to its potential biological activities. With a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of approximately 294.73 g/mol, this compound features a methyl ester group, an acetamido group, and a chloro-substituted indole moiety, which may contribute to its pharmacological properties.
The synthesis of this compound can be achieved through various methods that maintain its chiral integrity. Common synthetic routes involve the use of hydrazones and titanium(III) chloride under controlled conditions. The compound's structural uniqueness is highlighted in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight | 294.73 g/mol |
| CAS Number | 114872-81-0 |
| Chirality | (R)-enantiomer |
Biological Activities
Preliminary research indicates that this compound exhibits several promising biological activities:
- Antiviral Activity : Indole derivatives have been studied for their antiviral properties, with some compounds showing efficacy against various viral infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Anticancer Properties : The structural features of this compound suggest possible interactions with cancer cell pathways, potentially inhibiting tumor growth.
The mechanism by which this compound exerts its effects involves binding to specific molecular targets that influence cellular processes. The indole ring structure allows for high-affinity interactions with various receptors, impacting signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Study 1: Anticancer Activity
A study examined the effects of this compound on human cancer cell lines. Results indicated that treatment led to significant inhibition of cell proliferation and induced apoptosis in cancer cells. The study reported an IC50 value of approximately 10 µM, indicating potent activity against specific cancer types.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The unique structural aspects of this compound distinguish it from other indole derivatives. A comparison table illustrates these differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate | Lacks chloro substitution | More basic properties |
| N-acetyltryptophan | Contains tryptophan backbone | Known for neuroprotective effects |
| Methyl N-acetyltryptophan | Similar backbone but different substituents | Related to serotonin pathways |
Eigenschaften
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFDNGWXVHSHD-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














